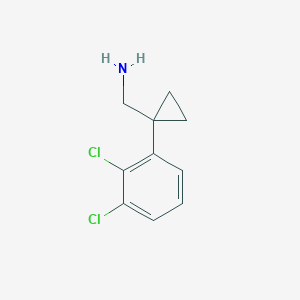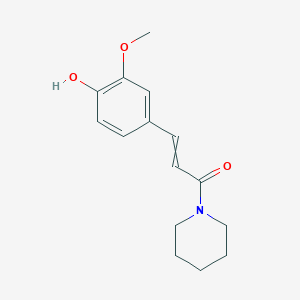![molecular formula C12H19F3N4O B11741703 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
Functionalization: The 5-position of the pyrazole ring is functionalized by lithiation in a flow reactor followed by trapping with various electrophiles.
Coupling with Morpholine: The final step involves coupling the pyrazole derivative with a morpholine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Agrochemistry: It is used in the development of agrochemicals, including herbicides and pesticides.
Biological Research: The compound is employed in studies investigating its biological activity and potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride: This compound shares a similar pyrazole ring structure but differs in its functional groups.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Another related compound with a carboxylic acid group at the 4-position.
Uniqueness
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is unique due to its combination of a trifluoromethyl-substituted pyrazole ring and a morpholine ring. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19F3N4O |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H19F3N4O/c1-18-11(12(13,14)15)10(9-17-18)8-16-2-3-19-4-6-20-7-5-19/h9,16H,2-8H2,1H3 |
InChI Key |
SFBKAMSJMOIZGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CNCCN2CCOCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11741631.png)

![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741634.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741645.png)
![heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741649.png)

amine](/img/structure/B11741657.png)

![Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11741680.png)
![Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B11741691.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741700.png)
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741710.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741713.png)
